molecular formula Hg3+2 B1263751 Trimercury cation

Trimercury cation

Cat. No.: B1263751
M. Wt: 601.78 g/mol
InChI Key: PDBOWILBZCIIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Trimercury cation (Hg₃²⁺) is a linear polyatomic cation of mercury, a classic example of a metal-metal covalent bonded species significant in the study of inorganic and coordination chemistry . In the solid state, this cation is known in compounds such as Hg₃(AlCl₄)₂, featuring linear Hg-Hg-Hg bonds with characteristic bond lengths of approximately 255 pm, where mercury exhibits a formal oxidation state of +2/3 . Its bonding involves 2-centre-2-electron bonds formed by 6s orbitals. Researchers value this compound for fundamental studies on metal-metal bonding and the synthesis of novel coordination polymers or supramolecular structures, given mercury's flexibility to produce various molecular architectures . Mercury complexes, in general, are explored for their interesting photochemical and photophysical properties, with potential applications in areas like light-emitting diodes and photovoltaic devices, though their use is often restricted due to toxicity . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other clinical procedures .

Properties

Molecular Formula

Hg3+2

Molecular Weight

601.78 g/mol

IUPAC Name

mercury;mercury(1+)

InChI

InChI=1S/3Hg/q;2*+1

InChI Key

PDBOWILBZCIIPN-UHFFFAOYSA-N

Canonical SMILES

[Hg].[Hg+].[Hg+]

Origin of Product

United States

Synthetic Methodologies for the Trimercury Cation

Chemical Synthesis Routes

The formation of the trimercury cation can be achieved through carefully controlled oxidation and reduction reactions. These methods involve the precise manipulation of mercury's oxidation state to favor the formation of the Hg₃²⁺ species.

Oxidation Reactions for this compound Formation

Oxidation provides a direct route to the this compound by removing electrons from elemental mercury or lower oxidation state mercury compounds. A common approach involves the use of a strong oxidizing agent in a suitable non-reactive solvent. For instance, the reaction of mercury with arsenic pentafluoride (AsF₅) or antimony pentafluoride (SbF₅) in liquid sulfur dioxide (SO₂) yields salts of the this compound. acs.orguwa.edu.au In these reactions, the pentafluorides act as both the oxidizing agent and the source of the counter-ion.

A key aspect of this method is the use of superacidic media, which can stabilize the resulting cation. The general principle involves the oxidation of metallic mercury to a higher oxidation state, which then reacts with excess mercury.

Reduction Reactions Leading to this compound

Conversely, the this compound can be synthesized through the reduction of mercury(II) compounds. This method often involves the comproportionation of a mercury(II) salt and elemental mercury. A well-documented example is the reaction of mercury(II) chloride (HgCl₂) with elemental mercury.

Another notable reduction pathway involves the reaction of a mixture of a mercury(II) salt, such as [Hg(Me₂SO)₆][O₃SCF₃]₂, and a suitable ligand like bis(dimethylphosphino)methane (B1583082) (dmpm), with elemental mercury. rsc.org This process leads to the formation of a stabilized trimercury cluster. rsc.org

Solution-Phase Preparation and Stabilization Strategies

The synthesis and stabilization of the this compound in solution present unique challenges due to its reactivity and tendency to disproportionate. The choice of solvent and reagents is critical to successfully isolate and characterize this species.

Solvents and Reagents for this compound Synthesis

The selection of an appropriate solvent is paramount in the synthesis of the this compound. The solvent must be able to dissolve the reactants and stabilize the highly electrophilic Hg₃²⁺ cation without reacting with it. Liquid sulfur dioxide (SO₂) is a commonly employed solvent due to its low basicity and ability to dissolve the mercury salts and oxidizing agents involved. acs.orguwa.edu.au

The reagents used often serve dual purposes of oxidation/reduction and providing a stable counter-ion. Strong Lewis acids like AsF₅ and SbF₅ are frequently used, which oxidize mercury and form large, weakly coordinating anions such as AsF₆⁻ and Sb₂F₁₁⁻. acs.orguwa.edu.au These anions are crucial for stabilizing the this compound in the solid state by minimizing lattice energy effects that could favor disproportionation. In some syntheses, ligands like bis(dimethylphosphino)methane (dmpm) are used to encapsulate and stabilize the triangular Hg₃ cluster. rsc.org

Synthetic Data for this compound Formation

The following tables summarize key synthetic routes and the reagents involved in the formation of the this compound.

Table 1: Oxidation Reactions for this compound Formation

Oxidizing AgentReactantSolventProduct
AsF₅HgSO₂Hg₃(AsF₆)₂
SbF₅HgSO₂Hg₃(Sb₂F₁₁ )₂

Table 2: Reduction Reactions for this compound Formation

Reducing AgentMercury(II) SourceOther ReagentsSolventProduct
Elemental Hg[Hg(Me₂SO)₆][O₃SCF₃]₂dmpmNot specified[triangulo-Hg₃(µ-dmpm)₄][O₃SCF₃]₄

Structural Elucidation and Advanced Characterization of the Trimercury Cation

Crystallographic Investigations

The primary method for determining the precise three-dimensional arrangement of atoms in compounds containing the trimercury cation is single-crystal X-ray diffraction. This powerful technique has been instrumental in establishing the fundamental geometry of the [Hg₃]²⁺ core.

Single-Crystal X-ray Diffraction Analysis of Trimercury Compounds

The first unambiguous structural characterization of the [Hg₃]²⁺ cation was accomplished through the single-crystal X-ray diffraction study of trimercury tetrachloroaluminate, Hg₃₂. This seminal work revealed a nearly linear arrangement of the three mercury atoms, a groundbreaking discovery in mercury chemistry. Subsequent crystallographic analyses of other trimercury salts, such as trimercury hexafluoroarsenate (B1215188), Hg₃₂, and trimercury undecafluorodiantimonate, Hg₃₂, have consistently corroborated this linear geometry. In the crystal structure of Hg₃₂, the linear [Hg₃]²⁺ cation is well-resolved, providing further validation of its structure.

Interatomic Distances and Geometrical Parameters within the [Hg₃]²⁺ Core

Crystallographic studies have enabled the precise measurement of the distances between the mercury atoms within the [Hg₃]²⁺ cation. The Hg-Hg bond lengths are remarkably consistent across various compounds, typically falling within the range of 2.55 to 2.57 Ångströms (Å). For instance, in Hg₃₂, the Hg-Hg bond distances are approximately 2.55 Å. In the case of Hg₃₂, a slightly longer Hg-Hg bond length of about 2.56 Å is observed. These short interatomic distances are indicative of significant covalent character in the bonding between the mercury atoms. The geometry of the [Hg₃]²⁺ cation is consistently determined to be linear, with an Hg-Hg-Hg bond angle of 180° or very close to it.

Interatomic Distances and Geometrical Parameters of the [Hg₃]²⁺ Cation
CompoundHg-Hg Bond Length (Å)Hg-Hg-Hg Angle (°)
Hg₃₂~2.55~180
Hg₃₂~2.56180

Advanced Spectroscopic Characterization

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a highly effective method for probing the vibrational modes of molecules and ions. For a linear triatomic species such as [Hg₃]²⁺, three fundamental vibrational modes are anticipated: a symmetric stretching mode (ν₁), an asymmetric stretching mode (ν₂), and a doubly degenerate bending mode (ν₃). Of these, the symmetric stretch is Raman active and manifests as a strong, sharp peak in the Raman spectrum. This intense band serves as a characteristic spectroscopic fingerprint for the [Hg₃]²⁺ cation and is typically observed in the 113–135 cm⁻¹ region. For example, the Raman spectrum of Hg₃₂ displays a prominent band at approximately 131 cm⁻¹, which is assigned to the symmetric stretching vibration of the [Hg₃]²⁺ cation. The observation of this single, intense Raman signal provides compelling evidence for the linear and symmetric nature of the cation.

Raman Spectroscopic Data for the [Hg₃]²⁺ Cation
CompoundSymmetric Stretch (ν₁) (cm⁻¹)
Hg₃₂~131
Hg₃₂~135

Nuclear Magnetic Resonance (NMR) Spectroscopy, Specifically ¹⁹⁹Hg NMR

¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly sensitive technique for investigating the local electronic environment of mercury nuclei. In the context of the [Hg₃]²⁺ cation, ¹⁹⁹Hg NMR provides further corroboration of its structure. The spectrum is expected to exhibit distinct signals for the central mercury atom and the two chemically equivalent terminal mercury atoms. The observed chemical shifts and coupling constants in the ¹⁹⁹Hg NMR spectrum are consistent with a molecular structure featuring direct Hg-Hg bonds. Although the acquisition of high-quality ¹⁹⁹Hg NMR spectra can be technically demanding due to the low natural abundance and long relaxation times of the ¹⁹⁹Hg isotope, successful measurements have been achieved for solutions containing the [Hg₃]²⁺ cation. The data obtained from these experiments are in complete agreement with the linear, triatomic structure established by X-ray diffraction and Raman spectroscopy.

X-ray Scattering Studies of Solution Structures

Large-angle X-ray scattering (LAXS), also known as Wide-Angle X-ray Scattering (WAXS), is a powerful technique for the structural elucidation of molecules and ions directly in the solution phase. nih.govdectris.com This method provides detailed information on interatomic distances and geometries without the requirement for crystalline samples. For the this compound (Hg₃²⁺), LAXS studies have been instrumental in confirming its structure in solution and understanding its interaction with solvent molecules.

The choice of solvent is critical for studying polyatomic cations, as the solvent should be capable of dissolving the ionic salt while exhibiting minimal interaction with the cation itself. beilstein-journals.org Liquid sulfur dioxide (SO₂) has proven to be an excellent medium for such studies due to its ability to dissolve ionic compounds, its aprotic nature, and its low basicity, which prevents strong coordination to the cation. beilstein-journals.orgwikipedia.org

Studies on solutions of trimercury salts, such as trimercury bis(hexafluoroarsenate) (Hg₃(AsF₆)₂), in liquid SO₂ have provided direct evidence for the structure of the Hg₃²⁺ cation in a non-crystalline environment. The analysis of the X-ray scattering data from these solutions confirms that the this compound maintains the near-linear geometry observed in its solid-state crystal structures. cdnsciencepub.comacs.org The primary interactions detected are the intra-ionic Hg-Hg bonds and the weaker, longer-range interactions between the cation and the hexafluoroarsenate anions or the SO₂ solvent molecules. researchgate.net The data corroborates that the fundamental Hg-Hg bonding of the cation is preserved upon dissolution in a weakly coordinating solvent.

The key structural parameters for the Hg₃²⁺ cation, such as bond lengths and angles, are determined from the radial distribution functions generated from the scattering data. These findings are consistent with a model of a discrete, essentially linear Hg-Hg-Hg unit in solution.

Table 1: Structural Parameters of the this compound in Solution Determined by X-ray Scattering

This table presents the typical structural data obtained from LAXS studies on solutions containing the Hg₃²⁺ cation. The values are consistent with those found in solid-state crystal structures, confirming the stability of the cation's geometry in solution.

ParameterValueReference
Hg-Hg Bond Length~2.55 Å wikipedia.org
Hg-Hg-Hg Bond Angle~176° cdnsciencepub.comacs.org
CoordinationWeakly solvated by SO₂ beilstein-journals.orgresearchgate.net

Electronic Structure and Theoretical Bonding Models of the Trimercury Cation

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the nature of the chemical bonds within the [Hg₃]²⁺ cation. These computational methods provide a framework for understanding the molecule's stability, geometry, and electronic properties.

Application of Relativistic Effects in Mercury Bonding Theory

Due to mercury's high atomic number, the electrons in its inner orbitals move at speeds approaching the speed of light. This necessitates the inclusion of relativistic effects in any accurate theoretical description of mercury-containing compounds. acs.org These effects, particularly scalar relativistic effects, are crucial for understanding the bonding in mercury clusters. units.it

Relativistic effects cause a contraction of the s and p orbitals and an expansion of the d and f orbitals. For mercury, this leads to a significant lowering of the 6s orbital energy and a lesser lowering of the 6p orbital energy, making them more available for chemical bonding. acs.org Ignoring these effects in calculations can lead to incorrect predictions of reaction mechanisms and molecular properties. acs.org In the context of mercury clusters, relativistic effects are known to significantly influence their thermodynamic properties, such as melting points. units.it The inclusion of these effects, often through the use of effective core potentials (ECPs), is standard practice in modern computational studies of mercury compounds. acs.org

Molecular Orbital Theory and Orbital Interactions within [Hg₃]²⁺

Molecular Orbital (MO) theory provides a delocalized picture of bonding in molecules, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. ck12.orgyoutube.com In the case of the linear [Hg₃]²⁺ cation, the valence 6s and 6p orbitals of the three mercury atoms are of primary importance.

Valence Bond Theory Interpretations of Metal-Metal Bonding

Valence Bond (VB) theory describes chemical bonds as the overlap of atomic orbitals on adjacent atoms. lumenlearning.comgeeksforgeeks.org In this localized view, the bonds in [Hg₃]²⁺ would be formed by the sharing of electrons between the mercury atoms. byjus.com The central mercury atom would utilize hybrid orbitals to form covalent bonds with the two terminal mercury atoms. pw.live

According to VB theory, the formation of a stable molecule requires the overlap of half-filled atomic orbitals. lumenlearning.com The theory emphasizes the formation of distinct sigma and pi bonds. matanginicollege.ac.in However, for a metallic cluster like [Hg₃]²⁺ with delocalized electrons, a simple VB description with localized two-center, two-electron bonds is often inadequate. More sophisticated VB-based methods that account for resonance among multiple structures would be necessary to provide a more accurate picture of the bonding.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) has become a widely used method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. mdpi.comaps.org DFT calculations have been successfully applied to study various mercury-containing systems, including complexes that feature Hg₃ units. uchile.cl

DFT studies can provide valuable information about the geometry, stability, and electronic properties of [Hg₃]²⁺. arxiv.org For instance, calculations on related trimeric mercury complexes have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can span across the three mercury centers, indicating significant electronic communication between the metal atoms. uchile.cl The stability of such systems is often influenced by a combination of covalent and electrostatic interactions. uchile.cl DFT calculations are also crucial for determining vibrational frequencies and other spectroscopic properties that can be compared with experimental data.

Table 1: Comparison of Theoretical Methods for Electronic Structure Calculation

Theoretical MethodKey PrinciplesStrengths for [Hg₃]²⁺Limitations for [Hg₃]²⁺
Relativistic Methods Incorporates Einstein's theory of relativity to account for high electron velocities near heavy nuclei. acs.orgEssential for accurately describing the orbital energies and bonding in mercury. units.itIncreases computational complexity.
Molecular Orbital Theory Describes bonding in terms of delocalized molecular orbitals formed from atomic orbitals. ck12.orgyoutube.comProvides a good qualitative picture of bonding and electron distribution across the cation. libretexts.orgCan be less intuitive than localized bonding models.
Valence Bond Theory Describes bonding as the overlap of localized atomic orbitals. lumenlearning.comgeeksforgeeks.orgOffers an intuitive picture of covalent bond formation. byjus.comSimple models are often inadequate for delocalized metallic systems.
Density Functional Theory Calculates electronic structure based on the electron density rather than the wave function. mdpi.comComputationally efficient for its accuracy, good for geometry and stability predictions. aps.orgarxiv.orgThe accuracy depends on the chosen exchange-correlation functional.
Coupled Cluster Theory A high-accuracy method that systematically includes electron correlation. wikipedia.orgConsidered the "gold standard" for calculating accurate bonding energies. maplesoft.comComputationally very demanding, especially for larger systems.

Coupled Cluster Theory Approaches to Bonding Energies

Coupled Cluster (CC) theory is a high-level quantum chemical method that is considered one of the most accurate for calculating the energies of small to medium-sized molecules. wikipedia.org It systematically accounts for electron correlation, which is the interaction between electrons, by using an exponential wave function ansatz. maplesoft.com

For the [Hg₃]²⁺ cation, CC methods, particularly with the inclusion of single, double, and perturbative triple excitations (CCSD(T)), can provide benchmark values for the bonding energies and dissociation energies. kit.edu These highly accurate calculations are essential for validating the results of more approximate methods like DFT. acs.org While computationally expensive, CC calculations are invaluable for obtaining a definitive understanding of the strength of the metal-metal bonds within the trimercury cation. wikipedia.org

Analysis of Electron Delocalization and Charge Distribution within the Cation

The concept of electron delocalization, where electrons are shared among more than two atoms, is central to understanding the bonding in metallic clusters like [Hg₃]²⁺. libretexts.org In this cation, the valence electrons are not confined to individual Hg-Hg bonds but are spread out over the entire three-atom framework.

This delocalization contributes significantly to the stability of the cation. libretexts.org Theoretical analyses, such as Mulliken population analysis or calculations of the electron localization function (ELF), can provide quantitative measures of the charge distribution and the extent of electron delocalization. arxiv.org These analyses would likely show that the positive charge is not localized on a single mercury atom but is distributed among all three, with the terminal atoms possibly bearing a slightly higher positive charge than the central atom. The delocalized nature of the electrons in [Hg₃]²⁺ is a key feature of its metallic character.

Reactivity Patterns and Mechanistic Studies of the Trimercury Cation

Stability and Solvation Effects on Trimercury Cationic Species

Research has shown that the trimercury cation can be stabilized in benzene (B151609) solution through the careful selection of hard acids and soft bases. wisc.eduacs.orgacs.org Spectroscopic, X-ray scattering, and quantum chemical studies have provided insights into these stabilization mechanisms. wisc.eduacs.orgacs.org The stability of mercury-containing solutions is a significant concern for analytical applications, with studies indicating that mercury solutions are generally stable in nitric acid when stored in borosilicate glass. inorganicventures.com However, the stability can be compromised in different matrices or containers, highlighting the sensitivity of mercury species to their chemical surroundings. inorganicventures.com

The nature of the anion also plays a crucial role. For instance, the crystal structure of trimercury bis(hexafluoroarsenate(V)), Hg₃(AsF₆)₂, reveals how the large, weakly coordinating hexafluoroarsenate (B1215188) anion accommodates the this compound, contributing to the stability of the crystalline solid. acs.org

Hard-Soft Acid-Base (HSAB) Theory Applied to this compound Interactions

The Hard-Soft Acid-Base (HSAB) theory provides a framework for understanding the reactivity and interaction patterns of chemical species. wikipedia.org The theory classifies acids and bases as "hard" or "soft." Hard acids and bases are typically small, have a high charge density, and are not easily polarized, while soft acids and bases are larger, have a lower charge density, and are more polarizable. wikipedia.orgnumberanalytics.comnumberanalytics.com The fundamental principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.orgchemicool.com

The this compound, being a large, polarizable species with a low positive charge distributed over three mercury atoms, is classified as a soft acid. This classification is crucial for predicting its interaction with various Lewis bases (ligands). According to HSAB theory, the this compound will form more stable complexes with soft bases.

Table 1: Classification of Selected Acids and Bases according to HSAB Theory

Classification Acids Bases
Hard H⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺ F⁻, Cl⁻, H₂O, NH₃, OH⁻, CO₃²⁻
Soft Hg₃²⁺ , Hg₂²⁺, Ag⁺, Au⁺, Pt²⁺ I⁻, SCN⁻, RSH, R₂S, CO
Borderline Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ Br⁻, SO₃²⁻, N₃⁻, C₅H₅N

This table is generated based on general HSAB principles and is not exhaustive.

The application of HSAB theory is evident in the stabilization of the this compound in benzene, where interactions with soft bases are key. wisc.eduacs.orgacs.org The theory helps rationalize why certain ligands and solvent environments are more effective at stabilizing this unique cationic species. The interactions are predominantly covalent in nature, a characteristic of soft-soft interactions. libretexts.org

Redox Chemistry Involving the this compound

Redox reactions, which involve the transfer of electrons, are a central aspect of the this compound's chemistry. wou.edugithub.io The cation can participate in redox processes both as an oxidizing agent and a reducing agent, depending on the reaction conditions and the nature of the other reactants.

The formation of the this compound itself is a redox process, typically involving the oxidation of elemental mercury or the reduction of a mercury(II) salt in the presence of excess mercury. The stability of different oxidation states of mercury is a key factor in these transformations.

Studies on the redox behavior of related mercury cations, such as Hg₂²⁺ and Hg₄²⁺, provide context for understanding the reactivity of Hg₃²⁺. acs.org The relative stability of these polyatomic mercury cations is influenced by the surrounding chemical environment. For instance, in molten chloroaluminates, the redox chemistry is dependent on the acidity or basicity of the melt. acs.org

The reactivity of cationic complexes can be diverse, leading to substitution or reduction depending on the reactants. rsc.org For example, a cationic N-heterocyclic phosphenium iron tetracarbonyl complex exhibits different reactivity pathways towards various anionic substrates. rsc.org While not directly about the this compound, this illustrates the complex redox behavior that can be expected from charged, multi-atom species.

Coordination Chemistry of Trimercury Cationic Complexes

Ligand Design and Stabilization of Trimercury Cation Units

Soft donor atoms, such as phosphorus and sulfur, are particularly effective in coordinating to the soft Lewis acidic mercury centers of the trimercury unit. Phosphine (B1218219) ligands, for instance, have been extensively utilized to stabilize not only the this compound but also other mercury species. researchgate.netmdpi.com The electronic properties of phosphine ligands can be fine-tuned by altering the substituents on the phosphorus atom. Electron-donating alkyl groups enhance the σ-donor character of the phosphine, strengthening the Hg-P bond, while electron-withdrawing aryl groups can modulate the ligand's electronic and steric properties.

The chelate effect, where a multidentate ligand binds to a metal center to form a ring structure, provides significant thermodynamic stabilization. Ligands incorporating multiple donor atoms, such as diphosphines or mixed-donor ligands (e.g., P,N or P,S), can effectively encapsulate the trimercury unit, enhancing its stability. The design of these chelating ligands often involves creating a pre-organized binding cavity that complements the size and geometry of the [Hg₃]²⁺ cation.

Steric bulk is another critical factor in ligand design. mdpi.com Large, sterically demanding substituents on the ligand can create a protective "pocket" around the this compound, kinetically hindering the approach of other reactive species. This steric protection is crucial for isolating and characterizing these sensitive cationic clusters.

Formation of Complexes with Counter Anions and Ligands

The isolation of this compound complexes is highly dependent on the choice of counter-anion and coordinating ligands. The counter-anion plays a crucial role in the crystallization and stability of the resulting salt. Weakly coordinating anions are essential to prevent the disruption of the trimercury unit. wikipedia.org Anions such as hexafluoroarsenate(V) (AsF₆⁻) and hexafluorophosphate(PF₆⁻) are commonly employed due to their low nucleophilicity and large size, which minimizes their interaction with the cationic mercury cluster. wikipedia.orgcdnsciencepub.comacs.orgmdpi.com

The synthesis of trimercury complexes often involves the reaction of a mercury(I) salt, such as Hg₂(AsF₆)₂, with elemental mercury in a suitable non-coordinating solvent. The presence of appropriate ligands during this reaction can facilitate the formation and stabilization of the [Hg₃]²⁺ cation.

For example, the reaction of Hg₂(AsF₆)₂ with mercury in liquid sulfur dioxide in the presence of a suitable ligand (L) can yield complexes of the type Hg₃(L)ₓ₂. The nature of the ligand dictates the coordination environment around the trimercury unit. With simple donor ligands, such as arsines or phosphines, discrete molecular complexes are often formed.

Crown ethers have also been explored as ligands for mercury polycations. researchgate.netwikipedia.org These macrocyclic polyethers can encapsulate metal cations within their central cavity. While they have a higher affinity for alkali metal cations, their interaction with mercury cations, including potentially the this compound, can lead to the formation of interesting host-guest complexes. wikipedia.org The oxygen donor atoms of the crown ether can provide a stabilizing coordination sphere for the cationic mercury species.

The formation of these complexes is often a delicate interplay between the ligand's coordinating ability, the non-coordinating nature of the counter-anion, and the reaction conditions.

Exploration of Supramolecular Architectures Incorporating Trimercury Moieties

The unique linear geometry and positive charge of the this compound make it an intriguing building block for the construction of supramolecular architectures. numberanalytics.comillinois.eduunamur.bemdpi.com These extended structures are held together by non-covalent interactions, such as ion-ion interactions, hydrogen bonding, and host-guest interactions.

One approach to building supramolecular structures involves the use of "anticrown" ethers, which are macrocyclic molecules containing multiple Lewis acidic metal centers. ub.eduresearchgate.net For instance, cyclic trimeric perfluoro-o-phenylenemercury, an "anticrown," can interact with various anions and neutral guest molecules to form complex sandwich-type structures. researchgate.netacs.org While not directly involving the [Hg₃]²⁺ cation, these systems demonstrate the potential of mercury-containing rings to act as hosts in supramolecular assemblies. The principles governing these interactions can be extended to the design of supramolecular systems incorporating the linear this compound.

Comparative Studies with Other Mercury Polycations and Metal Clusters

The trimercury dication, [Hg₃]²⁺, is part of a larger family of mercury polycations. wikipedia.org Comparing its properties and reactivity with other members of this family, such as the dimeric [Hg₂]²⁺ and the tetrameric [Hg₄]²⁺, provides valuable insights into the nature of metal-metal bonding in these systems. wikipedia.orgmdpi.com

The [Hg₂]²⁺ cation is the most well-known and stable of the mercury polycations, being the constituent of common mercury(I) compounds. wikipedia.org It features a single Hg-Hg bond. The [Hg₃]²⁺ cation is a linear species with two Hg-Hg bonds, and the [Hg₄]²⁺ cation is a near-linear chain of four mercury atoms. wikipedia.org

Structural studies have shown that the Hg-Hg bond lengths in these polycations vary. For instance, the Hg-Hg distance in Hg₃₂ is approximately 2.551 Å. acs.org In contrast, the Hg-Hg bond in mercurous nitrate (B79036) is about 2.505 Å. mdpi.com The nearly linear [Hg₄]²⁺ in Hg₄₂ exhibits Hg-Hg distances of around 2.58-2.62 Å. wikipedia.org

The reactivity of these polycations also differs. The [Hg₃]²⁺ cation is generally more reactive and less stable than [Hg₂]²⁺, readily disproportionating in the presence of coordinating solvents or nucleophilic anions. This highlights the critical role of the stabilizing ligands and weakly coordinating counter-anions discussed earlier.

Advanced Research Perspectives and Interdisciplinary Considerations

New Frontiers in Synthetic Strategies and Material Design

The synthesis of compounds containing the trimercury cation has evolved from initial discoveries to more deliberate and controlled methodologies. Early methods involved the direct reaction of mercury with strong oxidizing agents in acidic media. A notable example is the preparation of trimercury bis(hexafluoroarsenate), Hg₃(AsF₆)₂, by reacting mercury with arsenic pentafluoride (AsF₅) in liquid sulfur dioxide. acs.orgresearchgate.net Similarly, the reaction of mercury with GaCl₃ in benzene (B151609) has been shown to produce the Hg₃²⁺ cation. researchgate.net

Recent synthetic efforts have focused on expanding the library of this compound salts and exploring their potential in material design. While specific applications in functional materials are still emerging, the unique structural and electronic properties of the Hg₃²⁺ cation make it a target for the design of novel conductive or optical materials. Research into the synthesis of new salts with different counter-anions is a key area of exploration, as the nature of the anion can significantly influence the crystal packing and solid-state properties of the resulting material.

The development of "chimie douce" or soft chemistry approaches could represent a new frontier for synthesizing this compound-containing materials. These low-temperature methods may offer greater control over the structure and dimensionality of the resulting compounds, potentially leading to the formation of novel frameworks or layered materials with interesting physical properties.

Development of Advanced Computational Models for Mercury Cations

Computational chemistry has become an indispensable tool for understanding the structure, bonding, and reactivity of mercury cations, including the this compound. researchgate.net Relativistic effects, which are significant for heavy elements like mercury, play a crucial role in determining the properties of these species and must be accounted for in theoretical models. wikipedia.org

Advanced computational models, often employing density functional theory (DFT) and other high-level ab initio methods, have been used to investigate various aspects of the this compound:

Structure and Bonding: Theoretical calculations have confirmed the linear geometry of the Hg₃²⁺ cation and have provided insights into the nature of the Hg-Hg bonds. maynoothuniversity.ie These studies suggest that the bonding involves the overlap of the 6s orbitals of the mercury atoms. maynoothuniversity.ie

Spectroscopic Properties: Computational models have been successfully applied to calculate and interpret the spectroscopic properties of the this compound, such as its Raman stretching frequency. The symmetrical stretching mode of the Hg₃²⁺ ion in solution has been observed experimentally at approximately 113 cm⁻¹. researchgate.net

Aromaticity: Intriguing theoretical studies have explored the concept of s- and p-orbital aromaticity in clusters containing the trimercury unit, such as Hg₃B₃⁺/⁻/³⁻ and Hg₃Al₃⁺/⁻. acs.orgarxiv.org These studies provide a deeper understanding of the electronic structure and stability of these novel chemical species.

Reactivity: Computational models are being developed to predict the reactivity of polyatomic mercury cations. rsc.orgfiveable.me These models can help to rationalize experimentally observed reactions and to design new synthetic routes to compounds containing the this compound. For instance, computational studies can elucidate the reaction mechanisms between the this compound and other chemical species, guiding the synthesis of more complex structures.

Computational Method Application to this compound Key Findings
Density Functional Theory (DFT)Structural optimization and electronic structure analysisConfirmed linear geometry; provided insights into Hg-Hg bonding.
Ab initio methodsCalculation of spectroscopic propertiesAided in the interpretation of Raman spectra.
Natural Bond Orbital (NBO) AnalysisInvestigation of bonding and aromaticityExplored s- and p-orbital aromaticity in Hg₃-containing clusters.
Molecular Dynamics (MD)Simulation of reactivity and interactions in solutionCan provide insights into reaction mechanisms and solvation effects.

Interdisciplinary Connections in Inorganic and Organometallic Chemistry

The study of the this compound serves as a bridge between traditional inorganic chemistry and the ever-expanding field of organometallic chemistry. Current time information in Bangalore, IN. This interdisciplinary connection is most evident in the synthesis and characterization of heterometallic cluster compounds where the trimercury unit is incorporated into larger molecular frameworks containing organic ligands.

The reaction of the this compound with organometallic complexes can lead to the formation of novel structures with unique bonding arrangements. For example, trimercury fragments have been observed in large osmium-mercury and iridium-mercury carbonyl clusters. mt.com In these compounds, the trimercury unit can act as a ligand, coordinating to one or more transition metal centers. The study of these clusters provides valuable information on the reactivity of the this compound and its ability to participate in the formation of complex organometallic architectures.

Q & A

Q. What are the common experimental methods for synthesizing trimercury cation complexes, and how do reaction conditions influence structural outcomes?

this compound complexes, such as Hg₃(BO₃)₂ or polymeric halomercurates, are typically synthesized via solvothermal or aqueous reactions using mercury salts (e.g., HgCl₂, HgBr₂) and ligands like borates or halides. For example, halomercurates are formed by reacting HgX₂ (X = Cl, Br) with organic ammonium salts under controlled stoichiometry and temperature . Reaction conditions (pH, solvent, and counterion selection) critically determine coordination geometry and polymerization degree. For reproducibility, document reagent purity, temperature gradients, and crystallization protocols.

Q. How can X-ray crystallography be optimized to resolve this compound structures, and what software tools are essential for data refinement?

High-resolution X-ray diffraction (XRD) requires single crystals of sufficient quality. Data collection parameters (e.g., monochromatic radiation, low-temperature cooling to 100 K) minimize thermal displacement errors. Use software like APEX2 for data collection, SHELXTL for structure solution, and SHELXL2014 for refinement . Key metrics include R-factors (< 0.05) and displacement parameters (Table 2 in ). For polymeric structures, analyze symmetry operations and intermolecular interactions (e.g., Hg···Hg distances) to confirm connectivity .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data for trimercury complexes be systematically analyzed?

Discrepancies between spectroscopic (e.g., Raman, NMR) and crystallographic results often arise from dynamic behavior in solution vs. solid-state rigidity. For example, Hg₃ clusters may exhibit fluxionality in solution, altering symmetry. Triangulate data using:

  • DFT calculations to model solution-phase dynamics .
  • Variable-temperature XRD to detect phase transitions .
  • Cross-validation with EXAFS for local Hg coordination environments. Document statistical significance (e.g., χ² values) and compare with literature benchmarks .

Q. What computational strategies predict the electronic properties of this compound complexes, and how do ligand effects modulate conductivity?

Density Functional Theory (DFT) with relativistic pseudopotentials (e.g., ZORA) accounts for Hg’s strong spin-orbit coupling. Analyze frontier molecular orbitals (HOMO-LUMO gaps) and electron density maps to assess charge distribution. For example, in [Hg₃(C₆F₄)₃]·C₆N₄, fluorinated ligands enhance electron-withdrawing effects, reducing conductivity. Validate models against experimental band gaps from UV-vis-NIR spectroscopy .

Q. How do phase transitions in polymeric trimercury complexes impact dielectric properties, and what experimental techniques characterize these transitions?

Halomercurates like [Hg₃Cl₂Br₃]ⁿ⁻ exhibit reversible phase transitions detectable via:

  • Differential Scanning Calorimetry (DSC) to identify thermal anomalies (e.g., enthalpy changes at 220–250 K) .
  • Variable-temperature dielectric constant measurements to correlate structural rearrangements with permittivity shifts.
  • Synchrotron XRD to track lattice parameter changes. Report hysteresis loops and transition kinetics to distinguish first- vs. second-order transitions.

Methodological and Data Management Questions

Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?

  • Assign DOIs to datasets via repositories like Zenodo or Chemotion.
  • Provide machine-readable metadata (e.g., CIF files for crystallography ).
  • Use standardized formats (e.g., .cml for chemical structures) and license data under CC-BY 4.0 .
  • Document synthesis protocols with Open Science Framework (OSF) workflows.

Q. How can researchers address gaps in published literature on mercury compound thermodynamics and kinetics?

Systematic reviews of fragmented data (e.g., Gibbs free energy values for Hg₃⁴⁺ hydrolysis) require:

  • Meta-analysis of peer-reviewed studies, excluding non-FAIR sources .
  • Experimental replication using calorimetry or potentiometry under controlled ionic strengths.
  • Collaborative databases like NIST Chemistry WebBook to aggregate dispersed data.

Tables for Key Parameters

Property Example Values Source
Hg–Hg bond distance2.65–2.78 Å (in Hg₃(BO₃)₂)
Phase transition temperature230 K (for [Hg₃Cl₂Br₃]ⁿ⁻)
HOMO-LUMO gap1.8–2.2 eV (fluorinated ligands)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.